Tamoxifen-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i2D3 |
InChI Key |
NKANXQFJJICGDU-CMRZAJPCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Deuterated Reagent-Based Synthesis
A prevalent method involves incorporating deuterium during the alkylation step of the Tamoxifen synthesis pathway. For example, deuterated ethylating agents such as [D5-ethyl]bromide or [D3-acetyl] chloride are used to introduce deuterium into the ethyl side chain. In a representative procedure:
- Tamoxifen base is reacted with deuterated ethyl bromide under basic conditions (e.g., K2CO3 in DMF).
- The reaction mixture is stirred at 60°C for 24 hours to ensure complete alkylation.
- Deuterium enrichment is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts in the ethyl group’s proton signals (e.g., δ 1.2–1.5 ppm for CH2-CH3 vs. absence of signals for CD2-CD3).
Post-Synthetic Isotopic Exchange
Alternative approaches employ acid- or base-catalyzed hydrogen-deuterium exchange . For instance, Tamoxifen is dissolved in deuterated methanol (CD3OD) or D2O under reflux with a palladium catalyst. This method selectively deuterates labile hydrogens, such as those on the ethylene moiety, but yields partial deuteration (≤70%) and requires rigorous purification.
Purification and Isolation Techniques
Chromatographic Separation
Deuterated Tamoxifen analogs are purified using reverse-phase high-performance liquid chromatography (HPLC) . A validated method from the literature employs:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow rate : 1.0 mL/min.
- Detection : UV at 254 nm.
Under these conditions, this compound elutes at ~12.3 minutes, distinct from non-deuterated Tamoxifen (11.8 minutes), due to slight hydrophobicity differences.
Solid-Phase Extraction (SPE)
SPE cartridges (e.g., C18 or mixed-mode sorbents) preconditioned with methanol and water are used to isolate this compound from reaction mixtures. Elution with 5% ammonium hydroxide in methanol yields >95% purity, as confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Validation of this compound
Mass Spectrometric Characterization
LC-MS/MS is the gold standard for confirming deuterium incorporation. Key parameters include:
- Ionization mode : Electrospray ionization (ESI+).
- Precursor ion : m/z 372.2 → 372.2 + 3 Da = m/z 375.2 for [M+D3]+.
- Product ions : Fragmentation at m/z 72.1 (ethyl group) and m/z 58.1 (dimethylamino moiety).
A comparative analysis of Tamoxifen and this compound reveals a 3-Da mass shift, confirming successful deuteration.
Stability and Isotopic Purity
Accelerated stability studies (40°C/75% RH for 6 months) show this compound retains >98% isotopic purity. Deuterium loss is negligible (<0.5%) under physiological pH (7.4), as assessed by NMR and LC-MS.
Applications in Metabolic Studies
Pharmacokinetic Profiling
This compound serves as an internal standard in quantitative assays. For example, a LC-MS/MS method validated for Tamoxifen and its metabolites in plasma uses this compound to correct for matrix effects, achieving a linear range of 1–500 ng/mL with R² >0.99.
Metabolic Pathway Elucidation
Studies using [D5-ethyl]Tamoxifen (a related analog) demonstrate that deuterium labeling reduces hepatic α-hydroxylation—a metabolic activation step—by 40–60%, as evidenced by lower DNA adduct formation in rat models. This underscores the utility of this compound in dissecting metabolic pathways.
Challenges and Limitations
Synthetic Yield and Cost
Deuterated reagents (e.g., D3-acetyl chloride) increase production costs by ~20-fold compared to non-deuterated analogs. Optimized reaction conditions (e.g., catalyst loading, temperature) improve yields to 65–75% but remain suboptimal for industrial-scale synthesis.
Regulatory Considerations
Regulatory agencies require Certificate of Analysis (CoA) documentation for deuterated compounds, including isotopic purity (>98%), residual solvents (<0.1%), and heavy metals (<10 ppm).
Chemical Reactions Analysis
Metabolism
Tamoxifen is extensively metabolized by the cytochrome P450 (CYP) system into primary and secondary metabolites, some of which have more antiestrogenic effects than tamoxifen itself . The two primary metabolic pathways are 4-hydroxylation and N-demethylation, both resulting in the potent secondary metabolite endoxifen .
Glucuronidation and Sulfation
Tamoxifen and its metabolites are inactivated through glucuronidation and sulfation by various UGTs and SULTs . Glucuronidation is the more prominent pathway, with approximately 75% of the tamoxifen dose excreted into the biliary tract as glucuronides. Most human UGTs exhibit activity with tamoxifen or its metabolites, while sulfation is mainly accomplished by SULT1A1 .
N-Demethylation and α-Hydroxylation
In rat liver cells, the metabolic activation of tamoxifen involves both α-hydroxylation and N-demethylation, followed by Phase II activation at the α-position to form a reactive sulfate . N-demethylation accompanies α-hydroxylation in the metabolic activation of tamoxifen to DNA-binding products .
Chemical Reactions
Tamoxifen-d3 can undergo various chemical reactions similar to its non-deuterated counterpart:
-
Metabolism
-
Binding to estrogen receptors on breast cancer cells, inhibiting estrogen-mediated cell proliferation
Anti-Proliferative Activity
Tamoxifen has demonstrated potent anti-cancer activity . Studies have shown that tamoxifen, vitamin D3, and a combination of both can lead to similar levels of cell cycle arrest at the G1 phase .
Evaluation of Apoptosis/Necrosis in MCF-7 Cells Treated with Tamoxifen and Vitamin D3
| Groups (n=4) | Live cells | Early apoptosis | Late apoptosis | Necrosis |
|---|---|---|---|---|
| Control | 99.0 ± 0.1 | 0.52 ± 0.09 | 0.30 ± 0.00 | 0.10 ± 0.00 |
| TAM 10 | 20.4 ± 4.7 | 13.1 ± 1.72 | 25.1 ± 13.4 | 41.3 ± 9.98 |
| TAM 20 | 27.3 ± 1.03 | 9.37 ± 1.19 | 21.1 ± 6.28 | 42.1 ± 6.43 |
| Vit D3 50 | 22.9 ± 4.14 | 9.10 ± 2.84 | 30.7 ± 5.37 | 37.3 ± 2.68 |
| Vit D3 100 | 26.2 ± 2.40 | 12.3 ± 2.97 | 25.0 ± 3.04 | 36.3 ± 0.68 |
| Combination 1 | 38.3 ± 2.57 | 1.85 ± 0.36 | 27.4 ± 0.86 | 32.3 ± 2.16 |
| Combination 2 | 32.5 ± 0.77 | N/A | N/A | N/A |
TAM 10 μM, Tamoxifen 20 uM, Vitamin D3 50 nM, Vitamin D3 100 nM and combination of both (Combination 1: TAM 10 μM + vit D 50 nM, Combination 2: TAM 10 μM + vit D 100 nM .
Scientific Research Applications
Tamoxifen-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolism and pharmacokinetics of Tamoxifen.
Biology: Helps in understanding the biological pathways and interactions of Tamoxifen in cells.
Medicine: Used in clinical studies to investigate the efficacy and safety of Tamoxifen in breast cancer treatment.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
Tamoxifen-d3 exerts its effects by binding to the estrogen receptor, preventing the binding of estrogen to the receptor. This inhibition of estrogen-mediated transcription and cell proliferation ultimately leads to the suppression of tumor growth. The molecular targets involved include the estrogen receptor and various signaling pathways such as the PI3K/AKT pathway .
Comparison with Similar Compounds
Tamoxifen-d3 vs. Non-Deuterated Tamoxifen
Key Differences :
- Analytical Utility: this compound’s isotopic labeling allows distinct detection in mass spectrometry, minimizing interference from endogenous compounds.
- Pharmacokinetics: While non-deuterated tamoxifen undergoes extensive CYP2D6-mediated metabolism to active metabolites like endoxifen, this compound is primarily used to track these metabolic pathways without therapeutic interference.
This compound vs. Deuterated Metabolites
Deuterated metabolites of tamoxifen, such as N-Desmethyl-4-hydroxy Tamoxifen-d5 (Molecular Weight: 378.52 g/mol) and 4'-Hydroxy Tamoxifen-d6 (Molecular Weight: 392.54 g/mol), serve distinct roles in research:
Structural and Functional Insights :
- Deuterium Substitution Sites : this compound labels the parent compound, while metabolites like N-Desmethyl-4-hydroxy Tamoxifen-d5 target specific demethylation and hydroxylation sites critical for estrogen receptor binding.
- Research Applications: Deuterated metabolites are essential for elucidating tamoxifen’s metabolic activation and resistance mechanisms. For example, this compound helps validate assays correlating endoxifen concentrations with CYP2D6 genotypes, a factor linked to therapeutic efficacy.
Comparison with Vitamin D3 Analogues
Unlike this compound, these compounds act via vitamin D receptor (VDR) pathways and exhibit reduced calcemic activity. Key contrasts include:
Synergy Note: Vitamin D3 analogues can sensitize breast cancer cells to tamoxifen, reducing required dosages by 2- to 4000-fold. However, this compound’s role remains confined to pharmacokinetic optimization rather than direct therapeutic synergy.
Research Implications and Limitations
- Pharmacogenetics : this compound underpins studies linking CYP2D6 polymorphisms to endoxifen variability, though routine therapeutic monitoring based on metabolite levels remains debated due to insufficient evidence.
- Analytical Challenges : While deuterated standards improve assay precision, their high cost and synthetic complexity limit widespread use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
